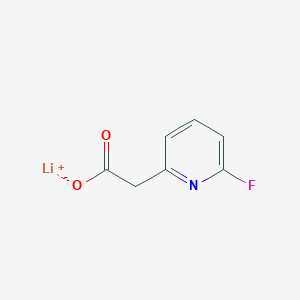

![molecular formula C12H12F3NO B2657447 2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]- CAS No. 1225488-59-4](/img/structure/B2657447.png)

2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

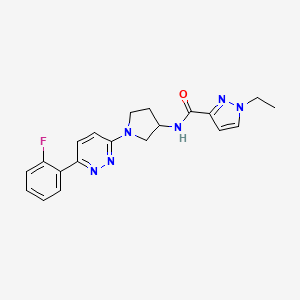

“2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-” is a chemical compound . It’s part of a class of compounds known as 2-piperidinones, which are six-membered N-containing heterocycles .

Synthesis Analysis

The synthesis of 2-piperidinones, including “2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-”, has been a topic of research. A recent study discusses an organophotocatalysed [1 + 2 + 3] strategy for synthesizing diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous because it allows for one-step access to the compounds, overcoming the limitations of existing methods that rely on modification of pre-synthesized backbones .Molecular Structure Analysis

The molecular structure of “2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-” is characterized by the presence of a piperidinone ring attached to a phenyl ring with a trifluoromethyl group . The empirical formula is C11H11F3N2O .Chemical Reactions Analysis

While specific chemical reactions involving “2-Piperidinone, 1-[2-(trifluoromethyl)phenyl]-” are not detailed in the search results, 2-piperidinones in general are key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds .科学的研究の応用

Chemical Composition and Biological Activities of Piper Species

Piper species, renowned for their essential oils (EOs), exhibit a myriad of biological activities due to their complex chemical compositions. These species have been utilized in traditional medicine across the Neotropics. The main constituents of Piper EOs include monoterpenes, sesquiterpenes, and phenylpropanoids, contributing to their antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic properties against various tumor cells. This highlights the potential of Piper species in developing natural sources for treating human diseases (J. D. da Silva et al., 2017).

Antifungal Properties of Piper Compounds

Piper species are a rich source of antifungal compounds, including amides, flavonoids, and sesquiterpenes. These compounds have been identified as potential leads for pharmaceutical or agricultural fungicide development, showcasing the therapeutic and protective applications of Piper derivatives against fungal infections (Wen-Hui Xu & Xing-Cong Li, 2011).

Piperine: A Bioactive Compound of Black Pepper

Piperine, the pungent principle of black pepper (Piper nigrum), is recognized for its diverse physiological effects. It has been shown to enhance digestive capacity, possess antioxidant properties, and improve bioavailability of therapeutic drugs and phytochemicals. Piperine's interaction with drug-metabolizing enzymes underscores its potential in increasing the efficacy of various medications, suggesting its use in food preservation and as a bioavailability enhancer (K. Srinivasan, 2007).

Piper Species as a Source of Antineoplastic Agents

Research on Piper species has led to the identification of compounds with notable antineoplastic properties. A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have demonstrated potent cytotoxic activities, with some compounds exhibiting greater tumor-selective toxicity. These findings suggest the potential of Piper derivatives as candidate drug candidates for cancer therapy, highlighting their roles in apoptosis induction and modulation of multi-drug resistance (Mohammad Hossain et al., 2020).

Piperazine Derivatives in Therapeutic Applications

Piperazine, a key pharmacophoric group in many antipsychotic agents, demonstrates the importance of arylalkyl substituents in enhancing the potency and selectivity of D2-like receptor ligands. This review underscores the contributions of specific pharmacophoric groups to the selectivity and potency of synthesized agents, indicating the therapeutic versatility of piperazine derivatives in addressing neurological disorders (D. Sikazwe et al., 2009).

特性

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)9-5-1-2-6-10(9)16-8-4-3-7-11(16)17/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNNNAJNMMSIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225488-59-4 |

Source

|

| Record name | 1-[2-(trifluoromethyl)phenyl]piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657364.png)

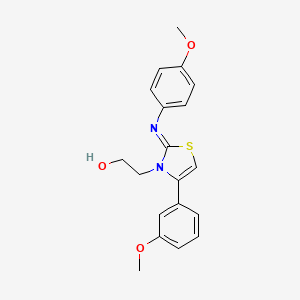

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)

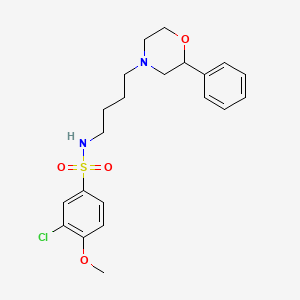

![3-(4-Fluorobenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2657371.png)

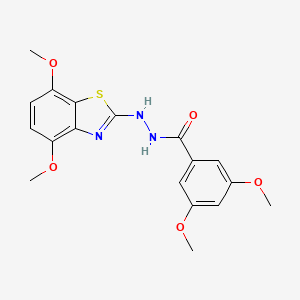

![(5R,7S)-N-(Cyanomethyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2657380.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![1-[(3R)-3-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657384.png)